Cas no 1341764-58-6 (3-Propylpiperidine-2,6-dione)

3-Propylpiperidine-2,6-dione 化学的及び物理的性質
名前と識別子
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- 3-propylpiperidine-2,6-dione
- beta- Methylathylglutarsaureimid
- NE45160
- Z1407007567
- 3-Propylpiperidine-2,6-dione
-
- インチ: 1S/C8H13NO2/c1-2-3-6-4-5-7(10)9-8(6)11/h6H,2-5H2,1H3,(H,9,10,11)
- InChIKey: JFKNKVHSXORHEN-UHFFFAOYSA-N
- SMILES: O=C1C(CCC)CCC(N1)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 177
- トポロジー分子極性表面積: 46.2
- XLogP3: 0.8
3-Propylpiperidine-2,6-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-105657-0.05g |
3-propylpiperidine-2,6-dione |
1341764-58-6 | 95% | 0.05g |
$174.0 | 2023-10-28 | |
TRC | B523985-10mg |
3-propylpiperidine-2,6-dione |
1341764-58-6 | 10mg |
$ 50.00 | 2022-06-07 | ||
Enamine | EN300-105657-0.1g |
3-propylpiperidine-2,6-dione |
1341764-58-6 | 95% | 0.1g |
$257.0 | 2023-10-28 | |
Enamine | EN300-105657-10.0g |
3-propylpiperidine-2,6-dione |
1341764-58-6 | 95% | 10.0g |
$3191.0 | 2023-07-06 | |
1PlusChem | 1P019ZW1-250mg |
3-propylpiperidine-2,6-dione |
1341764-58-6 | 95% | 250mg |
$516.00 | 2023-12-22 | |
1PlusChem | 1P019ZW1-2.5g |
3-propylpiperidine-2,6-dione |
1341764-58-6 | 95% | 2.5g |
$1859.00 | 2023-12-22 | |
Enamine | EN300-105657-10g |
3-propylpiperidine-2,6-dione |
1341764-58-6 | 95% | 10g |
$3191.0 | 2023-10-28 | |
1PlusChem | 1P019ZW1-100mg |
3-propylpiperidine-2,6-dione |
1341764-58-6 | 95% | 100mg |
$369.00 | 2023-12-22 | |
Enamine | EN300-105657-1g |
3-propylpiperidine-2,6-dione |
1341764-58-6 | 95% | 1g |
$743.0 | 2023-10-28 | |
TRC | B523985-100mg |
3-propylpiperidine-2,6-dione |
1341764-58-6 | 100mg |
$ 295.00 | 2022-06-07 |
3-Propylpiperidine-2,6-dione 関連文献
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
3-Propylpiperidine-2,6-dioneに関する追加情報
3-Propylpiperidine-2,6-dione: A Comprehensive Overview
3-Propylpiperidine-2,6-dione, also known by its CAS number 1341764-58-6, is a compound of significant interest in the field of organic chemistry and materials science. This compound belongs to the family of piperidinones, which are six-membered ring structures with two ketone groups. The presence of a propyl group at the third position of the piperidine ring introduces unique electronic and steric properties, making it a versatile building block for various applications.
The structure of 3-Propylpiperidine-2,6-dione consists of a six-membered ring with two ketone groups at positions 2 and 6. The propyl substituent at position 3 adds to the compound's complexity and functionality. This arrangement allows for a wide range of chemical reactivity, particularly in nucleophilic attacks and condensation reactions. Recent studies have highlighted its potential as a precursor in the synthesis of bioactive molecules and advanced materials.
One of the most notable applications of 3-Propylpiperidine-2,6-dione is in drug discovery. Researchers have explored its role as a scaffold for developing new pharmaceutical agents. For instance, its ability to form hydrogen bonds and its rigid structure make it an ideal candidate for designing molecules with high bioavailability and target specificity. Recent findings in medicinal chemistry have demonstrated that derivatives of this compound exhibit promising anti-inflammatory and antioxidant properties.
In addition to its pharmaceutical applications, 3-Propylpiperidine-2,6-dione has found utility in the field of polymer science. Its ability to undergo polymerization under specific conditions has led to the development of novel polymeric materials with enhanced mechanical and thermal properties. These materials are being investigated for use in high-performance composites and advanced coatings.
The synthesis of 3-Propylpiperidine-2,6-dione involves a series of well-established organic reactions. Typically, it is prepared through the cyclization of an appropriate diamine derivative in the presence of a suitable ketone precursor. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound, reducing production costs and minimizing waste.
3-Propylpiperidine-2,6-dione's electronic properties make it a valuable component in electronic materials. Its ability to act as an electron-deficient aromatic system has been leveraged in the development of organic semiconductors. Recent studies have shown that thin films prepared from this compound exhibit excellent charge transport properties, making them suitable for use in flexible electronics and optoelectronic devices.
The compound's steric bulk also plays a crucial role in its applications as a chiral auxiliary. By incorporating 3-Propylpiperidine-2,6-dione into chiral catalysts, researchers have achieved high enantioselectivity in asymmetric synthesis reactions. This has significant implications for the production of chiral drugs and fine chemicals.
In conclusion, CAS No. 1341764-58-6, or 3-Propylpiperidine-2,6-dione, is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structural features and reactivity make it an invaluable tool in modern chemistry research. As ongoing studies continue to uncover new potentials for this compound, its role in advancing technology and medicine is expected to grow significantly.
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